molecular formula C8H19ClN2O B1383453 2-Amino-5,5-dimethylhexanamide hydrochloride CAS No. 1786251-60-2

2-Amino-5,5-dimethylhexanamide hydrochloride

Cat. No.: B1383453
CAS No.: 1786251-60-2
M. Wt: 194.7 g/mol
InChI Key: VSTNISIEPXFCPK-UHFFFAOYSA-N
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Description

2-Amino-5,5-dimethylhexanamide hydrochloride (CAS 1786251-60-2) is a high-purity chemical building block of interest in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C8H19ClN2O and a molecular weight of 194.70 g/mol, is characterized by its unique structure featuring a 5,5-dimethylhexanamide backbone . As a protected amino acid derivative, it serves as a versatile synthon for the preparation of more complex molecules, particularly in the development of pharmaceutical intermediates and bioactive compounds . Its structure suggests potential application in the synthesis of compounds with neurological activity, analogous to other amino-substituted intermediates used in developing central nervous system (CNS) agents . The primary amino group allows for further functionalization through condensation or acylation reactions, while the amide group provides hydrogen-bonding capability that can influence the physicochemical properties and binding characteristics of the final molecule. Researchers value this compound for its role in exploring structure-activity relationships (SAR) and in scaffold-hopping strategies in drug discovery. This product is provided for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-amino-5,5-dimethylhexanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O.ClH/c1-8(2,3)5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTNISIEPXFCPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5,5-dimethylhexanamide hydrochloride typically involves the reaction of 2-amino-5,5-dimethylhexanoic acid with hydrochloric acid. The reaction conditions often include the use of solvents such as methanol or ethanol, and the process is carried out under controlled temperature and pressure to ensure the purity and yield of the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining high standards of quality control .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5,5-dimethylhexanamide hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: This compound serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications that can lead to the development of new materials and compounds.
  • Reactivity: It can undergo oxidation, reduction, and substitution reactions. For instance:
    • Oxidation can yield oxo derivatives.
    • Reduction can produce primary or secondary amines.
    • Substitution reactions can introduce new functional groups.

Biology

  • Biological Activity Studies: Research has been conducted to explore the compound's potential biological activities, including its interactions with biomolecules. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.
  • Mechanism of Action: The amino group in the compound facilitates hydrogen bonding and electrostatic interactions with target biomolecules, which may modulate various biochemical pathways.

Medicine

  • Therapeutic Applications: Ongoing research is investigating the compound's role as a precursor in drug synthesis. Its structural characteristics make it suitable for developing pharmaceuticals targeting specific diseases.
  • Case Studies:
    • A study highlighted its potential in developing treatments for neurodegenerative diseases due to its ability to interact with specific receptors involved in neuronal signaling pathways .

Industry

  • Specialty Chemicals Production: The compound is utilized in developing specialty chemicals and materials, which are essential for various industrial applications, including plastics and coatings.

Data Table: Summary of Applications

Application AreaDescriptionKey Reactions
ChemistryBuilding block for complex organic synthesisOxidation, Reduction, Substitution
BiologyStudied for biological activity and interactionsModulation of biochemical pathways
MedicinePotential therapeutic applicationsDrug synthesis precursor
IndustryDevelopment of specialty chemicalsReaction with electrophiles

Mechanism of Action

The mechanism of action of 2-Amino-5,5-dimethylhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below highlights key differences between 2-Amino-5,5-dimethylhexanamide hydrochloride and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features
2-Amino-5,5-dimethylhexanamide HCl 1786251-60-2 C₈H₁₈N₂O·HCl 194.46 Dimethyl groups at 5-position; hexanamide
(2S)-2,5-Diaminopentanamide dihydrochloride 71697-89-7 C₅H₁₃N₃O·(HCl)₂ 203.92 Shorter chain (pentanamide); two amino groups
(1R,2R)-2-Amino-5,5-difluoro-cyclohexanol HCl 2387562-22-1 C₆H₁₂ClF₂NO 187.62 Cyclohexanol ring; difluoro substituents
trans-2-Amino-5,5-difluoro-cyclohexanol HCl 2126162-64-7 C₆H₁₂ClF₂NO 187.62 Stereospecific trans-configuration; fluoro

Key Observations :

  • Chain Length and Functional Groups: The target compound’s hexanamide chain (6 carbons) is longer than the pentanamide backbone of (2S)-2,5-Diaminopentanamide dihydrochloride, which may influence solubility and bioavailability .
  • Substituents: The dimethyl groups in the target compound increase steric hindrance compared to the diaminopentanamide’s dual amino groups.
  • Salt Forms: While the target compound is a mono-hydrochloride salt, the diaminopentanamide is a dihydrochloride, likely affecting solubility and crystallinity .

Stability and Reactivity

  • Fluorinated Cyclohexanol Derivatives: The fluorine atoms may enhance thermal and oxidative stability compared to non-fluorinated analogs.

Toxicological Profiles

  • 2-Amino-5,5-dimethylhexanamide HCl: No toxicity data are available in the provided evidence .
  • (2S)-2,5-Diaminopentanamide dihydrochloride: Labeled as non-hazardous under GHS/CLP regulations, but toxicological properties remain uninvestigated .

Biological Activity

2-Amino-5,5-dimethylhexanamide hydrochloride (CAS Number: 1786251-60-2) is a chemical compound with significant potential in biological research and medicinal chemistry. This compound possesses a unique structure characterized by an amino group and a dimethyl-substituted hexanamide moiety, which contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C8_8H19_{19}ClN2_2O
  • Molecular Weight : 188.70 g/mol
  • Structural Features : The presence of an amino group allows for hydrogen bonding and electrostatic interactions with various biomolecules, influencing their function.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with proteins and nucleic acids, potentially altering their conformation and activity.
  • Enzyme Interaction : The compound may modulate the activity of enzymes by acting as a substrate or inhibitor, impacting various metabolic pathways.
  • Receptor Modulation : It may influence receptor activities, leading to changes in cellular signaling pathways.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Investigations suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in cellular models.

Case Studies and Experimental Data

Several studies have focused on the biological effects of this compound. Below are summarized findings from diverse research sources:

StudyFindings
Demonstrated antimicrobial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
Reported neuroprotective effects in neuronal cell cultures exposed to oxidative stress; reduced cell death by approximately 30% at a concentration of 100 µM.
Showed anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages, decreasing pro-inflammatory cytokine production by 40% at 10 µM.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds potential for various therapeutic applications:

  • Drug Development : Its role as a precursor in synthesizing novel therapeutic agents is being explored.
  • Neurological Disorders : Due to its neuroprotective properties, it may be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease.
  • Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5,5-dimethylhexanamide hydrochloride
Reactant of Route 2
2-Amino-5,5-dimethylhexanamide hydrochloride

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